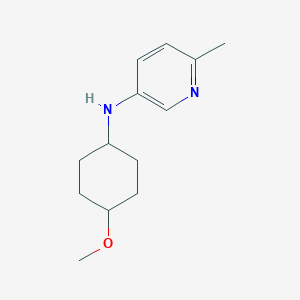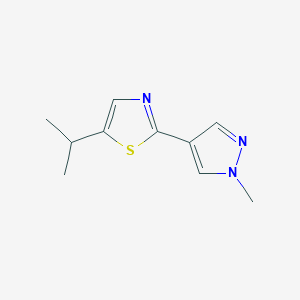
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid, also known as tryptophan methyl ester, is a chemical compound that is widely used in scientific research. This compound is a derivative of the amino acid tryptophan and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid is not fully understood. However, it has been found to act as a substrate for various enzymes involved in the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives. It is also thought to act as a precursor for the synthesis of various indole derivatives.
Biochemical and Physiological Effects:
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid has various biochemical and physiological effects. It has been found to increase the production of tryptamine and serotonin in various organisms. Additionally, it has been found to have antimicrobial and antifungal properties. This compound has also been found to have an inhibitory effect on the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid in lab experiments is its availability. This compound is readily available and can be easily synthesized. Additionally, it has a wide range of applications in various fields of research. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are many future directions for the study of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid. One direction is the study of its potential as an antimicrobial and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and its role in the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives. Finally, the potential use of this compound in the treatment of cancer should be further explored.
Synthesemethoden
The synthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid involves the reaction of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid methyl ester hydrochloride with isobutyl chloroformate in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for 12 hours. The resulting product is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid is used in various scientific research applications. It is commonly used as a substrate for the enzymatic production of tryptamine and serotonin. It is also used as a precursor for the synthesis of various indole derivatives. Additionally, this compound has been used in the study of the biosynthesis of 3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid and its derivatives in bacteria.
Eigenschaften
IUPAC Name |
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(14(18)19)9(2)16-13(17)11-3-4-12-10(7-11)5-6-15-12/h3-9,15H,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWCYIBWBZOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC2=C(C=C1)NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indole-5-carbonylamino)-2-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)


![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)

![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)